molecular formula C16H13ClN2OS B2668730 (Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one CAS No. 301174-49-2

(Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one

Cat. No. B2668730
CAS RN: 301174-49-2
M. Wt: 316.8
InChI Key: UVYFLECCDGWJNG-UHFFFAOYSA-N
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Description

(Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CBPT and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Structural and Computational Analysis

  • A study by Khelloul et al. (2016) on a similar thiazolidin-4-one derivative characterized its crystal structure, and conducted Hirshfeld surface analysis and computational studies. The research revealed significant intra- and intermolecular contacts, offering insights into the non-planar structure of these compounds (Khelloul et al., 2016).

Synthesis and Biological Activities

  • Thiazolidin-4-ones have been highlighted for their utility in medicinal chemistry as synthons for various biologically active compounds. These compounds have been among the most extensively studied for their diverse biological activities, including antimicrobial and anticancer properties (Cunico, Gomes, & Vellasco, 2008).
  • Behbehani and Ibrahim (2012) used 4-thiazolidinones as key intermediates for synthesizing novel derivatives, demonstrating the versatility of these compounds in heterocyclic synthesis (Behbehani & Ibrahim, 2012).

Antimicrobial Activity

  • B'Bhatt and Sharma (2017) synthesized derivatives of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one, evaluating their antimicrobial properties. These compounds exhibited moderate to excellent activity against selected bacterial and fungal strains, indicating their potential as antimicrobial agents (B'Bhatt & Sharma, 2017).

Anticancer Activity

  • Mushtaque et al. (2022) reported on the synthesis and in vitro cytotoxicity of thiazolidin-4-one derivatives against cancerous and normal cell lines. These studies indicated the potential of these compounds for anticancer therapy, demonstrating their ability to adopt specific configurations and exhibit selective toxicity (Mushtaque et al., 2022).

properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c17-12-6-4-5-11(9-12)10-14-15(20)19-16(21-14)18-13-7-2-1-3-8-13/h1-9,14H,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYFLECCDGWJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one

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